Antifungal Activity of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine (Probe II) Against Multidrug-Resistant Candida spp. Compared to Probe I Analog
2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine (designated Probe II) exhibited potent and selective antifungal activity exclusively against Candida spp., including multiple multidrug-resistant strains, whereas its structural analog Probe I showed no meaningful antifungal activity in the same screening panel [1]. Probe II demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against a panel of ten Candida spp. isolates, and minimum fungicidal concentration (MFC) values ranging from 4 to 32 µg/mL [1]. In contrast, Probe I was inactive against the same fungal pathogens, underscoring the critical role of the specific substitution pattern in conferring antifungal activity [1].
| Evidence Dimension | Antifungal potency (MIC) against multidrug-resistant Candida spp. |
|---|---|
| Target Compound Data | MIC = 4–16 µg/mL; MFC = 4–32 µg/mL |
| Comparator Or Baseline | Probe I (imidazo[1,2-a]pyridine analog): No activity |
| Quantified Difference | Probe II active (4–16 µg/mL MIC); Probe I inactive |
| Conditions | In vitro broth microdilution assay against clinical isolates of Candida spp. (n=10) including multidrug-resistant strains |
Why This Matters
This head-to-head comparison provides direct experimental validation that the specific 2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine scaffold is required for antifungal activity, establishing a clear scientific rationale for procuring this exact compound rather than a generic imidazo[1,2-a]pyridine analog for antifungal research applications.
- [1] Nandhagopal, M., Mala, R., Somarathinam, K., Dhakshinamurthy, D., Narayanasamy, M., Vijayan, P., & Shankar, M. M. (2024). Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. Archives of Microbiology, 206, Article 177. View Source
